2,3-Bis(benzyloxy)pyridine

Overview

Description

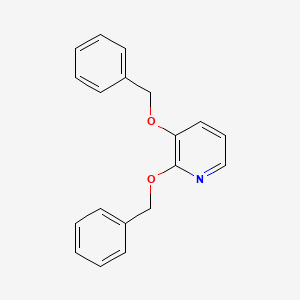

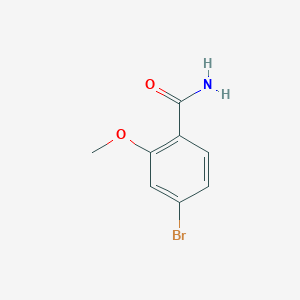

2,3-Bis(benzyloxy)pyridine is a chemical compound with the empirical formula C19H17NO2 . It is a solid substance and belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Bis(benzyloxy)pyridine are not detailed in the available sources, pyridine N-oxides, a related class of compounds, are known to be used in various oxidation reactions and can act as mild Lewis bases . They can activate certain kinds of Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .Scientific Research Applications

Synthesis of Teraryl-Based α-Helix Mimetics

2,3-Bis(benzyloxy)pyridine: is utilized in the synthesis of teraryl-based α-helix mimetics . These compounds are significant for inhibiting protein-protein interactions (PPIs), which are crucial in controlling protein function within cells. The modular and flexible approach for synthesizing these mimetics involves pyridine-containing boronic acid building blocks to increase water solubility.

Ligand for Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating complex molecules for pharmaceuticals and materials science. The ligand’s role is essential for the halogen exchange reaction, which is a critical step in many synthetic pathways.

Spectral Studies and Solvent Interactions

The spectral characteristics of 2,3-Bis(benzyloxy)pyridine derivatives are studied to understand the effects of solvent polarity, pH, and other additives like β-cyclodextrin on their properties . These studies are vital for designing compounds with desired photophysical properties for applications like sensors and imaging agents.

Discovery of Novel Benzamide-Type Cereblon Binders

Researchers leverage the affinity and properties of 2,3-Bis(benzyloxy)pyridine for the discovery of novel benzamide-type cereblon binders. These binders are important for the design of PROTACs (proteolysis-targeting chimeras), which are a new class of drugs that target proteins for degradation.

Development of Synthetic Medicinal Blocks

The compound’s derivatives are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry.

Chemical Biology and Medicinal Chemistry

2,3-Bis(benzyloxy)pyridine: is a valuable chemical for chemical biology and medicinal chemistry research . It is provided to early discovery researchers as part of a collection of unique chemicals, indicating its potential for developing new therapeutic agents.

Mechanism of Action

Target of Action

A structurally similar compound, 3-(benzyloxy)pyridin-2-amine, has been found to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress, respectively .

Mode of Action

Based on its structural similarity to 3-(benzyloxy)pyridin-2-amine, it may interact with its targets in a similar manner

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation and stress response . More research is required to fully understand the compound’s impact on biochemical pathways.

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its potential targets, it may have effects on inflammation and cellular stress responses

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . More research is needed to understand these influences.

properties

IUPAC Name |

2,3-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBLXSTVQUPYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306913 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(benzyloxy)pyridine | |

CAS RN |

1228665-98-2 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)